N-Caffeoyl-4-aminobutyric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-10-5-3-9(8-11(10)16)4-6-12(17)14-7-1-2-13(18)19/h3-6,8,15-16H,1-2,7H2,(H,14,17)(H,18,19)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLVNNKAVDBBNU-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110882-10-5 | |
| Record name | N-Caffeoyl-4-aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110882105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Natural Occurrence and Biosynthesis of N Caffeoyl 4 Aminobutyric Acid
Identification and Distribution in Biological Organisms
N-Caffeoyl-4-aminobutyric acid, also known as caffeoyl-GABA, has been identified as a flower-specific metabolite in tobacco plants (Nicotiana tabacum) nih.gov. Its distribution within the plant is highly specific, showing the highest concentrations in flower buds, followed by open flowers, floral leaves, and green fruit nih.gov. Notably, it is absent in the vegetative tissues of the tobacco plant nih.gov. This compound has also been found in cultured tobacco cells (PUT cells) that were specifically selected for their ability to utilize putrescine as a nitrogen source nih.gov. Beyond tobacco, this compound has been mentioned in the context of other plants, such as golden buckwheat (Fagopyrum cymosum), which is rich in various bioactive compounds including γ-aminobutyric acid (GABA) frontiersin.org. While GABA is widespread in organisms, including plants, bacteria, and animals, the conjugated form of this compound appears to have a more restricted distribution nih.govmethyl-life.comwikipedia.org.
The following table provides a summary of the documented natural occurrences of this compound.
| Organism | Tissue/Cell Type | Relative Abundance | Citation |
| Nicotiana tabacum (Tobacco) | Flower Buds | High | nih.gov |
| Open Flowers | Medium | nih.gov | |
| Floral Leaves | Low | nih.gov | |
| Green Fruit | Low | nih.gov | |
| Vegetative Tissues | Absent | nih.gov | |
| Cultured Tobacco Cells (PUT line) | Cells | Present (micromolar concentrations) | nih.gov |
| Cultured Tobacco Cells (XD line) | Cells | Absent | nih.gov |
Biosynthetic Pathways and Enzymatic Mechanisms
The formation of this compound is a fascinating example of the convergence of different metabolic pathways within plant cells. It involves the integration of phenylpropanoid metabolism, which produces caffeic acid, and the metabolic routes leading to the formation of gamma-aminobutyric acid (GABA) nih.govasm.org.
Integration of Caffeic Acid and Gamma-Aminobutyric Acid Metabolic Routes
The biosynthesis of this compound involves the joining of caffeic acid and GABA nih.gov. In cultured tobacco cells capable of metabolizing putrescine, a proposed pathway involves the conversion of hydroxycinnamoylputrescine to hydroxycinnamoyl-GABA, which is then cleaved to form GABA nih.gov. This indicates a direct link between the metabolism of hydroxycinnamic acids, like caffeic acid, and GABA nih.gov. Studies on other organisms, such as Fusarium graminearum, have also shown that exposure to caffeic acid can lead to extensive metabolic changes, affecting pathways related to amino acids and the TCA cycle, which are interconnected with GABA metabolism asm.org.
Role of Precursor Metabolism Pathways (e.g., Putrescine Pathway in Plants)
The putrescine pathway plays a crucial role in the biosynthesis of this compound, particularly in certain plant cells nih.gov. In tobacco PUT cells, putrescine is a key precursor nih.gov. The proposed metabolic sequence is: putrescine → hydroxycinnamoylputrescine → hydroxycinnamoyl-4-aminobutyraldehyde → hydroxycinnamoyl-GABA → GABA nih.gov. This pathway highlights the importance of putrescine catabolism in providing the GABA moiety for the final conjugate nih.gov. Putrescine itself is synthesized from arginine or ornithine wikipedia.org. The catabolism of putrescine to GABA is a recognized metabolic route in plants and is influenced by various stress factors mdpi.comnih.gov.
Enzymes Involved in Caffeoyl Conjugation
The final step in the formation of this compound is the conjugation of caffeic acid to GABA. This reaction is catalyzed by specific enzymes. While the exact enzyme responsible for the synthesis of N-caffeoyl-GABA has not been explicitly identified in all organisms, enzymes belonging to the BAHD acyl-CoA transferase superfamily are known to catalyze the formation of similar hydroxycinnamoyl-amine conjugates oup.com. These enzymes utilize caffeoyl-CoA as the acyl donor and an amine, in this case, GABA, as the acyl acceptor. The synthesis of other caffeoyl conjugates, such as rosmarinic acid, involves enzymes like rosmarinic acid synthase, which is a member of this superfamily mdpi.com.
The following table outlines the key enzymes and their roles in the biosynthetic pathway leading to this compound.
| Enzyme Family/Class | Proposed Role | Precursors | Product | Citation |
| BAHD Acyl-CoA Transferase Superfamily | Catalyzes the transfer of the caffeoyl group from Caffeoyl-CoA to GABA. | Caffeoyl-CoA, GABA | This compound | oup.com |
| Diamine Oxidase | Involved in the catabolism of putrescine to produce a precursor for GABA. | Putrescine | 4-aminobutyraldehyde | mdpi.com |
| Aldehyde Dehydrogenase | Catalyzes the oxidation of 4-aminobutyraldehyde to GABA. | 4-aminobutyraldehyde | GABA | nih.gov |
Environmental and Biological Factors Influencing Biosynthesis and Accumulation
The production and accumulation of this compound and its precursors are influenced by a variety of environmental and biological factors.
Abiotic stresses such as high light intensity, heat, and salinity can significantly impact the metabolic pathways that provide the precursors for this compound nih.govcsic.es. For instance, the accumulation of GABA is a known response to abiotic stress in plants nih.govnih.gov. Similarly, the biosynthesis of phenolic compounds, including caffeic acid, can be enhanced under stress conditions as part of the plant's defense mechanism mdpi.com. For example, in coffee plants, temperature during seed development has been shown to control the levels of chlorogenic acids, which are derivatives of caffeic acid researchgate.net.
Biological factors, such as the developmental stage of the plant and specific cellular programming, also play a critical role. The flower-specific accumulation of this compound in tobacco plants is a clear example of developmental regulation nih.gov. Furthermore, the selection of cultured cells for a specific metabolic capability, such as the ability to utilize putrescine, directly led to the production of this compound, demonstrating the influence of cellular metabolic state nih.gov.
The following table summarizes the factors that can influence the biosynthesis and accumulation of this compound.
| Factor | Type | Effect on Precursor Pathways | Potential Impact on this compound Accumulation | Citation |
| High Light Intensity | Environmental (Abiotic Stress) | Can lead to the accumulation of GABA and phenolic compounds. | Potentially increases accumulation. | nih.govmdpi.com |
| Heat Stress | Environmental (Abiotic Stress) | Can induce the accumulation of GABA and polyamines like putrescine. | Potentially increases accumulation. | nih.govmdpi.com |
| Salinity | Environmental (Abiotic Stress) | Can lead to the accumulation of GABA and caffeoylquinic acids. | Potentially increases accumulation. | csic.es |
| Plant Development | Biological | Accumulation is tissue-specific (e.g., flowers) and developmentally regulated. | Accumulation is highest in specific developmental stages and tissues. | nih.gov |
| Cellular Metabolism | Biological | Selection for specific metabolic pathways (e.g., putrescine utilization) can induce biosynthesis. | Can be induced in cells with specific metabolic programming. | nih.gov |
Chemical Synthesis and Derivatization Strategies of N Caffeoyl 4 Aminobutyric Acid
Laboratory Synthesis Methodologies
The laboratory synthesis of N-Caffeoyl-4-aminobutyric acid (Caffeoyl-GABA) is a crucial aspect of studying its properties and potential applications. Research has established methods for its chemical synthesis to identify the compound in biological extracts, such as from tobacco cells and plants. nih.gov The synthesis is foundational for creating a standard against which naturally occurring Caffeoyl-GABA can be compared using chromatographic and mass spectroscopic techniques. nih.gov
In cultured tobacco cells (PUT cells), selected for their ability to use putrescine as a nitrogen source, Caffeoyl-GABA is an intermediate in putrescine oxidation. nih.gov The proposed metabolic pathway involves the conversion of putrescine to hydroxycinnamoylputrescine (mainly caffeoylputrescine), which is then oxidized to hydroxycinnamoyl-4-aminobutyraldehyde, followed by conversion to hydroxycinnamoyl-GABA, and finally to GABA. nih.gov The presence of Caffeoyl-GABA was confirmed in these cells at micromolar concentrations, while it was absent in the parent cell line, supporting its role in this specific metabolic pathway. nih.gov This compound is also found in tobacco plants, with the highest concentrations in flower buds and open flowers, mirroring the distribution of its precursor, caffeoylputrescine (B580379). nih.gov
Caffeic acid amide derivatives, the class to which this compound belongs, are generally synthesized from caffeic acid and various amines. mdpi.com The condensation reaction between the carboxyl group of caffeic acid and the amino group of an amino acid, such as GABA, forms a stable amide bond. mdpi.commdpi.com
The development of synthetic routes for analogues of this compound involves modifying either the caffeic acid or the GABA portion of the molecule. These strategies aim to explore structure-activity relationships and generate novel compounds with potentially enhanced biological activities.
Caffeic Acid Analogues: Caffeic acid derivatives are broadly categorized, with esters and amides being the most widely studied. mdpi.com The synthesis of amide derivatives involves reacting caffeic acid with different amines or amino acids. mdpi.com For instance, researchers have synthesized a series of N-hydroxycinnamoyl amino acid amide ethyl esters by using amino acids and caffeic acid homologs as starting materials. mdpi.com Another approach involves molecular hybridization, where substituted cinnamic acids are reacted with corresponding amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) to form amide bonds. mdpi.com
GABA Analogues: Synthetic strategies for GABA analogues focus on creating conformationally restricted structures to improve selectivity for specific GABA receptors. researchgate.net Methods include introducing double bonds, cyclopropane (B1198618) fragments, or other cyclic structures into the GABA backbone. researchgate.net For example, N-benzyl γ-phenyl GABA derivatives have been synthesized via the reductive amination of γ-keto acids with benzylamines. nih.gov Other approaches include the synthesis of N-phthaloyl GABA and enantiomerically pure GABA derivatives through asymmetric Michael addition reactions. scirp.orgnih.gov
The table below summarizes various synthetic strategies for GABA derivatives.
| Derivative Class | Synthetic Strategy | Key Reagents/Conditions |
| β-Aryl-γ-lactams | Asymmetric Michael addition followed by reduction/cyclization | Cinchona alkaloid-derived thiourea (B124793) catalysts, Zinc powder, TiCl₃ |
| N-Phthaloyl GABA | Condensation reaction | Not specified in detail |
| N-Benzyl γ-phenyl GABA | Reductive amination | γ-keto acids, Benzylamines, Ammonia borane |
| Conformationally Restricted Analogues | Introduction of cyclic fragments (e.g., cyclopropane) | Various multi-step syntheses |
Biotechnological Production and Optimization Strategies for Gamma-Aminobutyric Acid and its Derivatives
Biotechnological methods for producing Gamma-Aminobutyric Acid (GABA) are considered safer and more environmentally friendly than chemical synthesis. mdpi.com These approaches primarily involve microbial fermentation and enhancing GABA content in plants. oup.com
Microbial production is a promising method for synthesizing GABA for use in functional foods and pharmaceuticals. oup.comnih.gov Many microorganisms, particularly Lactic Acid Bacteria (LAB), can produce GABA by converting L-glutamate via the enzyme glutamate (B1630785) decarboxylase (GAD). oup.comnih.gov LAB are favored due to their "Generally Regarded as Safe" (GRAS) status. rsc.orgmdpi.com
The efficiency of GABA production through microbial fermentation is influenced by several key factors, including the microbial strain, pH, temperature, fermentation time, and composition of the culture medium. nih.gov The GAD enzyme's activity is highly dependent on these conditions. nih.gov
Key Optimization Parameters:
pH: The optimal pH for GABA production varies between microbial species. For example, Lactobacillus brevis NCL912 shows maximum production at pH 5.0, while Lactobacillus plantarum FNCC 260 performs best at pH 6.0. oup.com
Temperature: Most LAB strains produce GABA most effectively within a temperature range of 30°C to 37°C. oup.commdpi.com
Substrate Concentration: Monosodium glutamate (MSG) is commonly added to the fermentation medium as a precursor for GABA synthesis. mdpi.com
Additives: The coenzyme for GAD, pyridoxal-5'-phosphate (PLP), can be added to the medium to enhance enzyme activity and increase GABA yield. mdpi.comnih.gov
The following table details GABA production by various microorganisms under optimized fermentation conditions.
| Microorganism | Key Fermentation Conditions | GABA Yield |
| Lactobacillus hilgardii GZ2 | Fed-batch fermentation, pH maintained at 5.56, glucose and MSG feeding | 239 g/L |
| Streptococcus salivarius subsp. thermophilus Y2 | pH 4.5, addition of PLP | 7984 mg/L |
| Lactobacillus paracasei NFRI 7415 | pH 5.0 | 210 mM |
| Lactobacillus plantarum FNCC 260 | 100 mM initial MSG concentration, addition of pyridoxine | 1226.5 mg/L |
| Lactobacillus casei | Solid-phase fermentation, 36°C, 48 hours | 6.93 mg/g |
Strategies to enhance GABA yields include optimizing fermentation conditions, genetic engineering to improve GAD activity, and co-culturing different microbial strains. rsc.orgresearchgate.net
Plants naturally produce GABA through a metabolic pathway called the GABA shunt, which is an alternative route for the tricarboxylic acid (TCA) cycle. nih.govnih.gov GABA synthesis in plants primarily involves the decarboxylation of glutamate by the enzyme glutamate decarboxylase (GAD). nih.govnih.gov GABA levels in plants increase significantly in response to various biotic and abiotic stresses, such as pathogen attacks, temperature shock, drought, and salinity. nih.govtandfonline.com This stress-induced accumulation suggests GABA plays a role in plant defense and signaling. nih.govmdpi.com
Several technologies are being explored to enhance the GABA content in crops, making them a direct dietary source of this bioactive compound.
Enrichment Strategies:
Controlled Environmental Stress: Applying specific stresses can trigger GABA accumulation. For instance, hypoxic conditions during the germination of fava beans significantly increase GABA content. tandfonline.com Exposing plants to salt stress or temperature changes can also boost GABA levels. mdpi.comagreencobio.com
Germination and Fermentation: Processes like germination and fermentation can naturally enhance the GABA content in plant-based foods. tandfonline.com
Genetic Engineering: Modern biotechnology offers precise tools for enhancing GABA production. Using CRISPR-Cas9 gene editing, researchers have modified the OsGAD4 gene in rice by trimming its calmodulin-binding domain (CaMBD). isaaa.org This modification leads to a constitutively active GAD enzyme, resulting in rice plants with significantly higher GABA content and increased tolerance to abiotic stresses like salinity and drought. isaaa.org
The table below summarizes different approaches for GABA enrichment in plants.
| Technology/Method | Plant/Crop | Mechanism | Outcome |
| Gene Editing (CRISPR-Cas9) | Rice | Modification of the OsGAD4 gene to create a constitutively active GAD enzyme. isaaa.org | GABA-fortified rice plants with enhanced tolerance to salinity, flooding, and drought. isaaa.org |
| Hypoxic Germination | Fava Bean | Stimulation of GAD activity under low-oxygen conditions. tandfonline.com | Significant increase in GABA content. tandfonline.com |
| Exogenous Application | Wheat, Maize | Foliar spray or seed treatment with GABA solution. tandfonline.comuwa.edu.au | Improved growth, nutrient accumulation, and stress tolerance. tandfonline.comuwa.edu.au |
| Environmental Stress | Tomato | Application of salt stress. nih.gov | Increased endogenous GABA levels. nih.gov |
Mechanistic Investigations of Biological Activities in Cellular and Preclinical Animal Models
Neurobiological Activity and Neuroprotection Mechanisms
The neurobiological activity of N-Caffeoyl-4-aminobutyric acid is intrinsically linked to its structure, combining a well-known phenolic acid with a primary inhibitory neurotransmitter. While direct and extensive research on the conjugate is still emerging, the activities of its parent molecules, caffeic acid and GABA, provide a foundational context for its potential neuroprotective mechanisms.
Modulation of Neurotransmission Pathways via GABAergic Systems in Animal Models
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition. nih.govmdpi.comnih.gov The GABAergic system's proper function is vital for regulating a variety of behavioral functions, including learning and memory. nih.gov Disruptions in this system are implicated in numerous neurological and psychiatric disorders. nih.gov
As a derivative of GABA, this compound is hypothesized to interact with or modulate the GABAergic system. In animal models, direct modulation of GABA receptors has been shown to have neuroprotective effects. For instance, in models of cerebral ischemia, activation of GABA receptors can protect neurons from cell death. nih.gov Studies in rat models have shown that pharmacological blockade of GABA-A receptors in specific brain regions, such as the ventral tegmental area or hypothalamus, alters neuronal activity and associated behaviors, highlighting the system's role in neuroregulation. nih.govresearchgate.net
While these studies underscore the importance of the GABAergic system, direct experimental evidence detailing the specific effects of this compound on these neurotransmission pathways in animal models remains a subject for further investigation. Its ability to influence GABAergic tone or receptor activity is an area of significant interest for future research.
Cellular Responses in Neuronal Models and Cultured Cells
Direct research has identified this compound as a naturally occurring metabolite in certain biological systems. In cultured tobacco cells (Nicotiana tabacum), it was discovered to be a key intermediate in the metabolic pathway for putrescine utilization. nih.gov Specifically, these cells, selected for their ability to use putrescine as a nitrogen source, were found to contain this compound in micromolar concentrations as a precursor to GABA. nih.gov
In the context of neuronal cell models, studies on GABA have demonstrated its role in neuronal development, including proliferation, migration, and differentiation, often mediated through GABA-A receptors. nih.gov Furthermore, culture extracts containing GABA have been shown to protect neuronal cells from neurotoxicant-induced cell death. jmb.or.kr Exosomes derived from GABA-treated cells have also been found to activate neuronal cells, suggesting complex signaling pathways. mdpi.com
While the responses of neuronal cells to the constituent parts of this compound are well-documented, specific studies focusing solely on the cellular responses of neuronal models to the conjugated molecule are limited. The existing findings on related caffeoyl compounds and GABA itself provide a strong rationale for investigating its potential to protect neuronal cells like the SH-SY5Y neuroblastoma cell line, a common model for neurodegenerative disease research. xiahepublishing.com
Neuroprotective Effects in Animal Models of Neurological Conditions
The potential neuroprotective effects of this compound are largely inferred from studies on its structural relatives, particularly caffeic acid and its derivatives like caffeic acid phenethyl ester (CAPE). These compounds have shown significant promise in various animal models of neurological disorders.
Caffeic acid has demonstrated neuroprotective properties against amyloid-beta (Aβ)-induced oxidative stress and memory impairment in mouse models of Alzheimer's disease. mdpi.com It has been shown to reduce levels of reactive oxygen species (ROS), decrease neuroinflammation, and improve synaptic markers. mdpi.com Similarly, studies using mouse models of lipopolysaccharide (LPS)-induced neurodegeneration found that caffeic acid could ameliorate neurotoxicity, restore brain tissue structure, and improve motor activities. researchgate.net
CAPE has also been extensively studied, showing protective effects in models of Alzheimer's disease by counteracting oxidative stress, reducing neuronal apoptosis, and improving cognitive function. nih.govnih.gov Further research has pointed to its benefits in models of traumatic brain injury and Parkinson's disease. nih.gov While these findings highlight the potent neuroprotective capacity of the caffeoyl moiety, dedicated studies on this compound are necessary to confirm its specific efficacy and mechanisms in animal models of neurological conditions.
Antioxidative Mechanisms at the Molecular and Cellular Level
A significant area of investigation for this compound and related compounds is their antioxidative activity. The chemical structure of the caffeoyl group is well-suited to neutralize reactive oxygen species, providing a strong basis for the compound's protective effects against oxidative stress.
Free Radical Scavenging Capabilities
The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. For caffeic acid and its derivatives, this activity is primarily attributed to the ortho-dihydroxyl (catechol) group on the phenyl ring. acs.org This structure is highly effective at donating a hydrogen atom to stabilize free radicals.
Structure-activity relationship studies on a series of synthetic caffeic acid amides and esters have provided detailed insights into their scavenging capabilities. acs.orgnih.govacs.org In assays using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the scavenging activity was found to increase with the number of hydroxyl groups or catechol moieties. acs.orgnih.gov The presence of other hydrogen-donating groups, such as the amide (-NH) group present in this compound, also contributes positively to this activity. acs.orgnih.gov For example, various N-trans-caffeoyl amides demonstrated potent scavenging activity, often superior to parent compounds like caffeic acid. nih.gov
| Compound | Relative DPPH Radical Scavenging Activity | Key Structural Features |
|---|---|---|
| N-trans-caffeoyl-L-cysteine methyl ester | Highest | Catechol, Amide, -SH group |
| N-trans-caffeoyldopamine | High | Two Catechol groups, Amide |
| N-trans-caffeoyltyramine | Moderate-High | Catechol, Phenolic -OH, Amide |
| N-trans-caffeoyl-beta-phenethylamine | Moderate | Catechol, Amide |
| Caffeic acid | Lower | Catechol |
This table illustrates the relative free radical scavenging activity of various caffeic acid amides based on structure-activity relationship studies. acs.orgnih.gov The specific activity of this compound is expected to be significant due to its caffeoyl and amide groups.
Inhibition of Lipid Peroxidation and Related Oxidative Processes
Lipid peroxidation is a detrimental process where free radicals attack lipids in cell membranes, leading to cellular damage. Antioxidants that can inhibit this process are crucial for cellular protection. Caffeic acid amides have been evaluated as effective inhibitors of lipid peroxidation. nih.gov
In an emulsified linoleic acid oxidation system, caffeic acid amides and esters showed strong protective activity. nih.gov Research indicates that in such systems, which mimic biological membranes, the effectiveness of an antioxidant depends not only on its radical-scavenging ability but also on its hydrophobicity (partition coefficient, log P). nih.gov More hydrophobic antioxidants tend to exhibit better activity within a lipid-rich emulsion. nih.gov The conjugation of caffeic acid with the 4-aminobutyric acid moiety likely alters its hydrophobicity, potentially enhancing its ability to protect lipid structures from oxidative damage.
Anilides of caffeic acid, another class of caffeic acid amides, were found to be highly efficient inhibitors of lipid peroxidation, with IC50 values in the sub-micromolar range. nih.gov This potent activity underscores the potential of the amide linkage in designing effective antioxidants. The combination of the radical-scavenging catechol head with a variable tail allows for tuning the molecule's properties to effectively target and protect lipids from peroxidation. nih.govnih.gov
| Compound | Relative Activity in Inhibiting Linoleic Acid Oxidation | Influencing Factors |
|---|---|---|
| Caffeic acid phenethyl ester (CAPE) | Highest | High Hydrophobicity, Catechol |
| N-trans-caffeoyl-beta-phenethylamine | High | Hydrophobicity, Catechol, Amide |
| N-trans-caffeoyldopamine | Moderate-High | Two Catechol groups, Amide |
| N-trans-caffeoyltyramine | Moderate | Catechol, Phenolic -OH, Amide |
| Caffeic acid | Lower | Lower Hydrophobicity, Catechol |
This table shows the relative antioxidative activity of caffeic acid analogues in an emulsified linoleic acid system, highlighting the importance of both radical scavenging ability and hydrophobicity. nih.gov
Influence of Structural Motifs on Antioxidant Potency
The antioxidant capacity of this compound is intrinsically linked to its molecular structure, particularly the motifs inherited from its caffeic acid precursor. The most significant feature is the catechol group, a 3,4-dihydroxyphenyl moiety, which is a well-established structural alert for antioxidant activity. nih.govmdpi.com This catechol structure is highly effective at donating hydrogen atoms to neutralize free radicals, a process that is central to its protective effects. The presence of this group is a primary determinant of the compound's ability to scavenge radicals. nih.gov
Anti-inflammatory Properties and Immunomodulation
This compound and its parent compound, caffeic acid, demonstrate significant anti-inflammatory effects in various cellular models by targeting the production of key inflammatory molecules. In macrophage cell lines such as RAW264.7, which are often stimulated with lipopolysaccharide (LPS) to mimic bacterial infection, caffeic acid has been shown to diminish the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This is achieved by downregulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
Furthermore, the compound effectively suppresses the transcription and secretion of several pro-inflammatory cytokines. In LPS-stimulated macrophages, caffeic acid and its derivatives reduce the mRNA levels and release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov Similar effects are observed in other cell types; for example, in interleukin-1β-stimulated human colon myofibroblasts, caffeic acid attenuates the formation of IL-6 and the chemokines IL-8 and MCP-1. mdpi.com These actions are largely mediated through the inhibition of key inflammatory signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. nih.govresearchgate.net By preventing the activation of these transcription factors, the compound effectively halts the gene expression of a wide array of inflammatory mediators. nih.govresearchgate.net
| Mediator | Cell Model | Stimulus | Observed Effect | Source |
|---|---|---|---|---|
| Nitric Oxide (NO) | RAW264.7 Macrophages | LPS | Production Diminished | nih.gov |
| Prostaglandin E2 (PGE2) | RAW264.7 Macrophages | LPS | Production Diminished | nih.gov |
| PGE2 | CCD-18Co Colon Myofibroblasts | IL-1β | Formation Reduced | mdpi.com |
| TNF-α | RAW264.7 Macrophages | LPS | mRNA Levels and Secretion Downregulated | nih.govnih.gov |
| IL-6 | RAW264.7 Macrophages | LPS | mRNA Levels and Secretion Downregulated | nih.govnih.gov |
| IL-1β | Mouse Peritoneal Macrophages | LPS | Secretion Inhibited | nih.gov |
| IL-8 | CCD-18Co Colon Myofibroblasts | IL-1β | Formation Reduced | mdpi.com |
| COX-2 | RAW264.7 Macrophages | LPS | mRNA Levels Downregulated | nih.gov |
| iNOS | RAW264.7 Macrophages | LPS | mRNA Levels Downregulated | nih.gov |
In preclinical animal models, compounds structurally related to this compound have demonstrated the ability to modulate complex immune responses, affecting both cellular and humoral immunity. One key area of investigation is the compound's effect on cell-mediated immunity, which can be assessed using the delayed-type hypersensitivity (DTH) response. nih.gov In studies with other natural immunomodulators, oral administration has been shown to significantly decrease DTH reactions, indicating a suppression of T-cell and macrophage activation in vivo. nih.gov
The impact on humoral immunity is often evaluated by measuring circulating antibody titers following sensitization with an antigen. nih.gov Some immunomodulatory agents cause a significant decrease in antibody levels, suggesting an effect on B-cell function or the T-cell help required for antibody production. nih.gov Additionally, the function of phagocytic cells, a critical component of the innate immune system, can be assessed via the carbon clearance test. A reduction in the phagocytic index in this test points to a modulatory effect on macrophage activity. nih.gov The underlying mechanisms for these immunomodulatory effects often involve the inhibition of transcription factors like NF-κB, which are crucial for the function and activation of various immune cells. nih.gov Furthermore, related phenolic compounds have been shown to influence the differentiation of T-helper cell subsets, such as by inhibiting pro-inflammatory Th1 and Th17 pathways while promoting the anti-inflammatory Th2 response. mdpi.com
Antiviral Efficacy and Mechanism of Action
Derivatives of caffeic acid have been identified as a promising class of inhibitors for influenza neuraminidase (NA), a critical enzyme that facilitates the release of newly formed virus particles from infected host cells. nih.gov By blocking the active site of this enzyme, these inhibitors prevent the cleavage of sialic acid residues on the cell surface, causing viral progeny to remain tethered and unable to spread the infection. nih.govyoutube.com
Molecular docking studies indicate that the 3,4-dihydroxyphenyl group, a key feature of the caffeic acid structure, is important for binding to the neuraminidase active site. nih.gov Kinetic studies have shown that these compounds can act as non-competitive inhibitors of the enzyme. nih.gov The inhibitory potency has been quantified against different subtypes of influenza A neuraminidase, demonstrating efficacy in the low micromolar range. nih.gov
| Enzyme Target | Compound | IC₅₀ (μM) | Source |
|---|---|---|---|
| Influenza A (H5N1) Neuraminidase (N1) | Caffeic Acid Derivative (15d) | 8.5 | nih.gov |
| Influenza A (H1N1) Neuraminidase (N2) | Caffeic Acid Derivative (15d) | 7.2 | nih.gov |
The enzymatic inhibition of neuraminidase by caffeic acid derivatives translates to effective antiviral activity in cell-based models of infection. nih.gov In assays using chicken embryo fibroblast cells, these compounds have demonstrated the ability to protect cells from the cytopathic effects of the influenza virus. nih.gov
More specific mechanistic assays, such as the influenza minireplicon (or minigenome) luciferase reporter assay, have been used to further characterize their inhibitory potency. This type of assay measures the activity of the viral polymerase complex. In human embryonic kidney (HEK) 293T cells transfected with the components of the influenza A polymerase, selected compounds showed promising inhibition of viral gene expression, with IC₅₀ values in the low micromolar range. researchgate.net This indicates that in addition to targeting viral release via neuraminidase, these compounds may also interfere with earlier stages of the viral replication cycle, such as transcription and replication of the viral genome. researchgate.net
| Virus | Assay | Cell Line | Compound Type | IC₅₀ (μM) | Source |
|---|---|---|---|---|---|
| Influenza A | Minigenome Luciferase Reporter Assay | HEK 293T | Bioisostere of a Natural Flavonoid | 1.1 - 2.1 | researchgate.net |
| Influenza Virus | Cytopathic Effect Reduction Assay | Chicken Embryo Fibroblast | Caffeic Acid Derivative | Activity Demonstrated | nih.gov |
Antineoplastic Investigations
Currently, there is a notable absence of direct scientific evidence from cellular or preclinical animal models specifically investigating the effects of this compound on the modulation of cellular proliferation and survival pathways in the context of cancer.
However, research into its constituent molecules, caffeic acid and γ-aminobutyric acid (GABA), provides some context. Caffeic acid derivatives have demonstrated the ability to suppress the proliferation of various cancer cell lines. For instance, Caffeic Acid Phenethyl Ester (CAPE), another derivative of caffeic acid, has been shown to inhibit the proliferation of human oral cancer cells. mdpi.com Similarly, studies on GABA have indicated that it can inhibit the proliferation of human colon cancer cells and may suppress the cell cycle progression. nih.gov It is important to note that these findings pertain to related but distinct molecules, and dedicated studies are required to determine if this compound possesses similar antineoplastic properties.
There is no direct research available that demonstrates the inhibition of enzymatic targets, such as Branched-Chain Amino Acid Aminotransferases (BCAT1), by this compound.
BCATs are enzymes that play a crucial role in the metabolism of branched-chain amino acids (BCAAs) and are considered potential therapeutic targets in oncology. nih.govwikipedia.org These enzymes catalyze the transamination of BCAAs, a key step in their catabolism. nih.govyoutube.com While some derivatives of γ-aminobutyric acid (GABA) have been explored as potential inhibitors of BCAT, specific studies on this compound in this capacity have not been reported in the available scientific literature. Therefore, any potential interaction between this compound and BCAT1 remains speculative and awaits experimental validation.
Other Pharmacological Activities in Preclinical Research
Specific studies on the effects of this compound on metabolic regulation, including glucose homeostasis and lipid metabolism, in animal models are not currently available in the scientific literature.
However, investigations into its components suggest potential areas for future research. For example, γ-aminobutyric acid (GABA) has been shown to mitigate metabolic stress induced by high glucose in cell cultures by modulating glycolysis and the tricarboxylic acid cycle. nih.govmdpi.com In animal models of diabetes, GABA has been found to be involved in the regulation of genes related to glucose and lipid metabolism. mdpi.com Additionally, other non-protein amino acids have been identified as novel regulators of carbohydrate and lipid metabolism. mdpi.com Research on farm animals has also highlighted the importance of understanding carbohydrate and lipid metabolism for both production efficiency and as models for human metabolic diseases. nih.gov These findings underscore the potential for this compound to influence metabolic processes, though direct evidence is lacking.
There is a lack of direct experimental evidence from preclinical animal models on the specific effects of this compound on the cardiovascular system.
Research on γ-aminobutyric acid (GABA) has indicated its involvement in the regulation of cardiovascular function. nih.gov Studies in animal models have shown that amino acids can modify the activity of intrinsic cardiac neurons, which can in turn affect cardiovascular variables. nih.gov Specifically, GABA has been demonstrated to elicit cardiodynamic responses in decentralized preparations, suggesting a role in cardiovascular regulation. nih.gov While these findings point to the potential for GABA-containing compounds to influence the cardiovascular system, dedicated studies are necessary to elucidate the specific cardiovascular effects of this compound.
Molecular Interactions and Target Identification for N Caffeoyl 4 Aminobutyric Acid
Receptor Binding and Ligand-Target Interactions (e.g., GABA Receptors)
There is currently no specific scientific evidence from the search results detailing the direct binding of N-Caffeoyl-4-aminobutyric acid to GABA receptors or other specific receptor targets. While the molecule contains a GABA moiety, it is primarily identified as a precursor to GABA in certain plant metabolic pathways. nih.gov Research has not yet been published that investigates whether this conjugate molecule acts as an agonist, antagonist, or allosteric modulator at any of the GABA receptor subtypes (GABA-A, GABA-B, GABA-C). wikipedia.orgnih.govnews-medical.net The focus of existing studies has been on its biosynthesis and distribution in tobacco plants. nih.gov
Enzyme Inhibition and Activation Profiles
This compound is an intermediate in a proposed metabolic pathway for putrescine oxidation in specific tobacco cells. nih.gov This pathway suggests the involvement of enzymes that convert a precursor, hydroxycinnamoyl-4-aminobutyraldehyde, to this compound, and subsequently, an enzyme that would cleave the caffeoyl group to release GABA. nih.gov However, the specific enzymes responsible for these conversions have not been fully characterized, nor has the inhibitory or activating profile of this compound on other enzymes, such as GABA-transaminase (the primary enzyme for GABA degradation), been documented. nih.gov
Signaling Pathway Modulation (e.g., MAPK/Erk, PI3K/Akt)
Scientific literature does not currently contain findings on the modulation of specific signaling pathways, such as the MAPK/Erk or PI3K/Akt pathways, by this compound. While GABA itself can influence signaling cascades, for instance, by activating PI3K/Akt-dependent pathways in pancreatic islet β-cells, it is unknown if this compound possesses similar activity. selleckchem.com Research into the broader cellular effects and signaling modulation of this specific compound is required to determine its potential impact on these or other intracellular pathways.
Computational Modeling and Molecular Docking Simulations
There are no published computational modeling or molecular docking simulation studies specifically for this compound. Such studies are valuable for predicting the potential binding affinity and interaction of a ligand with a target protein, such as a receptor or enzyme. Without experimental data suggesting a specific biological target, computational studies for this compound have not been undertaken.
Structure Activity Relationship Sar Studies of N Caffeoyl 4 Aminobutyric Acid and Analogues
Influence of Structural Modifications on Biological Activity
Structural modifications of N-Caffeoyl-4-aminobutyric acid can be broadly categorized into alterations of the caffeoyl moiety and changes in the 4-aminobutyric acid (GABA) backbone.
Modifications of the Caffeoyl Moiety: The caffeoyl group, with its characteristic catechol ring (3,4-dihydroxybenzene), is a critical determinant of biological activity. The number and position of hydroxyl groups on the phenyl ring significantly influence the antioxidant and radical scavenging properties of these molecules. Studies on various caffeic acid amides have consistently shown that the presence of the catechol moiety is crucial for potent antioxidant activity. nih.govresearchgate.net The radical scavenging activity is reported to increase with the number of hydroxyl groups. nih.govresearchgate.net Furthermore, the adjacent dihydroxy groups in the caffeoyl portion have been found to be very important for inhibitory activities against enzymes like matrix metalloproteinases (MMPs). nih.govresearchgate.net
Modifications of the Amide Linkage and Amino Acid Chain: The nature of the amide linkage and the structure of the amino acid component also play a pivotal role in modulating biological effects. For instance, in a series of caffeic acid amides, the presence of hydrogen-donating groups like -NH and -SH in the amide portion was found to enhance radical scavenging activity. nih.govresearchgate.net The length and branching of the amino acid chain can affect the lipophilicity of the molecule, which in turn influences its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.
The following table summarizes the observed effects of various structural modifications on the biological activity of N-caffeoyl amino acid analogues.
| Structural Modification | Effect on Biological Activity | Example of Analogue | Observed Activity |
| Presence of Catechol Group | Essential for potent antioxidant and MMP inhibitory activity. nih.govresearchgate.net | N-trans-caffeoyldopamine | High radical scavenging activity. nih.gov |
| Increased number of -OH groups | Enhances radical scavenging activity. nih.govresearchgate.net | N-trans-caffeoyl-L-cysteine methyl ester | Potent DPPH radical scavenger. nih.gov |
| Substitution on the phenyl ring | Electron-donating groups at the para-position of an amino phenyl group can improve MMP inhibitory activity and selectivity. nih.govresearchgate.net | Caffeic acid amides with p-amino phenyl groups | Improved MMP-2 and MMP-9 inhibition. nih.gov |
| Nature of the amide substituent | Hydrogen-donating groups (-NH, -SH) can increase radical scavenging. nih.govresearchgate.net | N-trans-caffeoyl-L-cysteine methyl ester | Enhanced radical scavenging. nih.gov |
Elucidation of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. For caffeic acid amides, several key pharmacophoric features have been identified that are crucial for their biological activity.
A typical pharmacophore model for anti-inflammatory caffeic acid amides includes:
Hydrogen Bond Donors (HBDs): The hydroxyl groups of the catechol ring are critical hydrogen bond donors, enabling interaction with amino acid residues in the active site of target enzymes.
Hydrogen Bond Acceptors (HBAs): The carbonyl oxygen of the amide linkage and the hydroxyl groups can also act as hydrogen bond acceptors.
Aromatic Ring: The phenyl ring of the caffeoyl moiety often engages in hydrophobic or π-π stacking interactions with the target protein.
A 3D pharmacophore model generated for a series of potent anti-inflammatory caffeic acid amides identified key features that could provide insights for further structural optimization. nih.gov The understanding of these features is instrumental in designing new analogues with improved potency and selectivity.
The table below outlines the key pharmacophoric features and their importance for the biological activity of this compound analogues.
| Pharmacophoric Feature | Structural Moiety | Importance for Target Interaction |
| Hydrogen Bond Donor | Catechol hydroxyl groups | Essential for anchoring the ligand in the active site of target enzymes. nih.govresearchgate.net |
| Hydrogen Bond Acceptor | Amide carbonyl, Catechol hydroxyls | Forms key interactions with receptor sites. |
| Aromatic Ring | Phenyl ring of caffeoyl group | Participates in hydrophobic and π-π stacking interactions. |
Quantitative Structure-Activity Relationship (QSAR) and Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
While specific QSAR studies on this compound are not extensively reported, research on related classes of compounds like cinnamic acid derivatives and other hydroxycinnamic acid amides provides valuable insights. For instance, QSAR investigations on a series of cinnamic acid amides and esters revealed that their antimicrobial activity could be correlated with various physicochemical parameters. nih.gov
Furthermore, quantitative structure-retention relationship (QSRR) models have been developed to predict the retention times of hydroxycinnamic acid amides in liquid chromatography, which can aid in their identification in complex mixtures. acs.org These models often use a variety of molecular descriptors, including:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Electronic descriptors: Which relate to the electronic properties of the molecule, such as charge distribution and polarizability.
Geometric descriptors: Which describe the 3D shape and size of the molecule.
These computational approaches, including pharmacophore modeling and QSAR, are powerful tools in the rational design of new this compound analogues with enhanced therapeutic potential. nih.gov
Advanced Analytical Methodologies in N Caffeoyl 4 Aminobutyric Acid Research
Chromatographic and Spectroscopic Techniques for Characterization and Quantification (e.g., HPLC, LC-MS/MS, NMR, Mass Spectrometry)
The structural confirmation and measurement of N-Caffeoyl-4-aminobutyric acid in biological matrices rely heavily on the separation power of chromatography coupled with the detailed structural insights from spectroscopy.
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of this compound. Given that the 4-aminobutyric acid (GABA) moiety lacks a strong chromophore for standard UV detection, pre-column or post-column derivatization is often employed to enhance detection sensitivity. mdpi.comglsciences.com For instance, reagents like o-phthalaldehyde (B127526) (OPA) can be used to create fluorescent derivatives that allow for highly sensitive analysis. glsciences.comsemanticscholar.org Methods have been developed for the simultaneous analysis of GABA and other amino acids in various samples. glsciences.com HPLC systems are frequently coupled with UV-VIS detectors, and specific wavelengths are chosen based on the absorbance characteristics of the caffeoyl group or the derivatized amine. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a significant leap in sensitivity and specificity. This technique combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is particularly powerful for identifying and quantifying compounds in complex mixtures like plant extracts. helixchrom.com Multi-stage mass spectrometry (MSn) allows for detailed structural elucidation by analyzing the fragmentation patterns of the parent ion. nih.gov For related compounds like caffeoylquinic acids, LC-MSn has been used to assign structures based on characteristic fragmentation, such as the loss of caffeoyl or quinic acid residues. mdpi.comresearchgate.net This approach is directly applicable to identifying this compound and distinguishing it from isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the confirmation of its precise structure, including the connectivity of the caffeoyl and GABA moieties. nih.gov While NMR is less sensitive than MS and thus less suited for trace quantification, it is unparalleled for the de novo identification of novel compounds or the verification of synthetic standards. nih.gov
Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides both separation and identification. researchgate.net Electron ionization (EI) mass spectra can provide a fragmentation pattern, or "fingerprint," that aids in identification. nist.gov The molecular ion peak confirms the compound's mass, and the fragmentation data reveals the structure of its constituent parts. nih.govresearchgate.net
| Technique | Primary Application in this compound Research | Key Parameters & Considerations | Reference |
|---|---|---|---|
| HPLC | Separation and quantification | Column (e.g., C18), mobile phase composition, flow rate, UV detection wavelength. Derivatization (e.g., with OPA) may be required for the GABA moiety. | mdpi.comglsciences.comnih.gov |
| LC-MS/MS | High-sensitivity detection, quantification, and structural confirmation | Ionization mode (ESI), mass-to-charge ratio (m/z) of parent and fragment ions, collision energy for fragmentation. | helixchrom.comnih.gov |
| NMR | Unambiguous structure elucidation | Solvent (e.g., D₂O), magnetic field strength (MHz), analysis of chemical shifts (ppm) and coupling constants. | nih.govnih.gov |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation pattern analysis | Ionization method (e.g., Electron Ionization), analysis of molecular ion peak and fragment ions. | nih.govresearchgate.netnist.gov |
Metabolomics Approaches for Dynamic Profiling
Metabolomics provides a powerful, systems-level view of the small-molecule chemistry within a biological system, making it an ideal approach to study the dynamics of this compound in response to various stimuli or developmental stages. By simultaneously measuring a wide array of metabolites, these techniques can place the compound within a broader biochemical context.
LC-MS-based metabolomics is a widely used platform for profiling polar and semi-polar compounds, including phenolics and amino acid conjugates. acs.org Untargeted metabolomics aims to capture a comprehensive snapshot of all detectable metabolites in a sample. Subsequent data analysis, often involving multivariate statistical methods like principal component analysis (PCA), can reveal changes in the metabolome and highlight metabolites, such as this compound, that are significantly altered between different sample groups. nih.gov For instance, metabolomic studies on coffee have successfully identified a vast range of polar compounds, including numerous caffeic acid derivatives, demonstrating the platform's utility for this class of molecules. acs.org
NMR-based metabolomics offers a complementary approach that is highly reproducible and quantitative without the need for chemical standards for every compound. ¹H NMR spectra of crude extracts provide a "fingerprint" of the metabolome. explorationpub.com Changes in the intensity of specific signals corresponding to this compound can be tracked across different conditions. This method has been used to profile metabolites like GABA in complex matrices such as cacao pod husks, distinguishing between different processing treatments. explorationpub.com
| Approach | Methodology | Application Example | Reference |
|---|---|---|---|
| LC-MS Based | Utilizes liquid chromatography for separation followed by mass spectrometry for detection of a wide range of metabolites. | Comprehensive profiling of polar compounds, including chlorogenic acids and amino acids, in coffee. | acs.org |
| NMR Based | Acquires ¹H NMR spectra from extracts to generate a metabolic fingerprint. Highly quantitative and reproducible. | Comparing the metabolic profiles of cacao pod husks under different drying treatments, identifying changes in amino acids like GABA. | explorationpub.com |
In Vitro Bioassay Systems for Functional Assessment (e.g., DPPH, enzyme inhibition assays)
To understand the potential biological activities of this compound, researchers employ a variety of in vitro bioassays that can efficiently screen for specific functions, such as antioxidant capacity or enzyme modulation.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method for evaluating the antioxidant potential of a compound. mdpi.com The DPPH radical is a stable free radical with a deep violet color that absorbs light at approximately 517 nm. scielo.org.mxmdpi.com In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. scielo.org.mx The decrease in absorbance is proportional to the radical-scavenging activity of the compound. nih.gov The caffeic acid portion of this compound is known to be an effective scavenger of DPPH and other radicals. nih.gov
Enzyme inhibition assays are used to determine if a compound can modulate the activity of a specific enzyme. These assays are critical for exploring potential mechanisms of action. The basic principle involves incubating the target enzyme with its substrate in the presence and absence of the test compound. The rate of product formation or substrate depletion is measured, typically via spectrophotometry or fluorometry. A reduction in the reaction rate in the presence of the compound indicates inhibition. For compounds related to GABA, assays could investigate interactions with enzymes involved in neurotransmitter metabolism or receptors like the GABA A receptor. nih.gov Similarly, given the prevalence of phenolic compounds in modulating metabolic enzymes, assays for enzymes like angiotensin-I-converting enzyme (ACE) could be relevant for exploring potential bioactivities. nih.gov
| Bioassay | Principle | Measurement | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | A compound's ability to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. | Decrease in absorbance of the DPPH solution, typically measured at ~517 nm. | mdpi.commdpi.com |
| Enzyme Inhibition | A compound's ability to bind to an enzyme and reduce its catalytic activity. | Reduction in the rate of substrate conversion to product, measured by various detection methods (e.g., spectrophotometry, fluorescence). | nih.govnih.gov |
Metabolic Fate and Biotransformation Studies in Non Human Organisms and in Vitro Systems
Absorption and Distribution Studies in Model Organisms
Detailed studies on the absorption and distribution of externally applied N-Caffeoyl-4-aminobutyric acid in model organisms are not extensively documented in scientific literature. The primary understanding of its distribution comes from its identification as an endogenous metabolite in specific plant tissues.
Research on cultured tobacco cells (Nicotiana tabacum L. cv. Xanthi-nc) and tobacco plants has shown that this compound is not uniformly distributed throughout the plant. nih.gov Its presence is specifically noted in reproductive tissues, with the highest concentrations found in flower buds, followed by open flowers, floral leaves, and green fruit. nih.gov Notably, the compound was reported to be absent in the vegetative tissues of the tobacco plant. nih.gov
This distribution pattern mirrors that of its metabolic precursor, caffeoylputrescine (B580379), suggesting a coordinated regulation and a specialized role for these compounds in floral development or defense. nih.gov In cultured tobacco cells selected for their ability to utilize putrescine as a sole nitrogen source (PUT cells), this compound was found in micromolar concentrations, whereas it was absent in the unselected wild-type (XD) cells. nih.gov This highlights its specific involvement in a specialized metabolic pathway.
The following table summarizes the observed distribution of this compound in tobacco plants.
Table 1: Distribution of this compound in Nicotiana tabacum
| Plant Tissue | Presence of this compound |
|---|---|
| Flower Buds | High |
| Open Flowers | Moderate |
| Floral Leaves | Low |
| Green Fruit | Low |
| Vegetative Tissues | Absent |
Data sourced from research on Nicotiana tabacum L. cv. Xanthi-nc. nih.gov
There is currently a lack of published research on the uptake, translocation, and systemic distribution of this compound in plants or its absorption and tissue distribution in animal models.
Enzymatic Biotransformation Pathways (e.g., GABA Transaminase)
The biotransformation of this compound is understood primarily through a proposed metabolic pathway in cultured tobacco cells. This pathway positions the compound as a direct precursor to γ-aminobutyric acid (GABA). nih.gov The final step in this proposed sequence is the hydrolysis of the amide bond of this compound to release GABA and caffeic acid.
The proposed catabolic pathway is as follows: Putrescine → Hydroxycinnamoylputrescine → Hydroxycinnamoyl-4-aminobutyraldehyde → This compound → GABA nih.gov
While this pathway is logical, the specific enzyme that catalyzes the cleavage of the amide bond in this compound has not been explicitly identified or characterized in the available literature. Amide hydrolysis is a common biological reaction, often catalyzed by amidohydrolase or protease enzymes. openstax.orgnih.gov
The enzyme GABA transaminase (GABA-T) is a critical component of the well-established GABA shunt, a pathway that catabolizes GABA. nih.gov GABA-T transfers the amino group from GABA to an α-keto acid, converting GABA into succinic semialdehyde. nih.gov However, the primary role of GABA-T is the degradation of GABA, not its formation from a conjugated form. There is no direct evidence to suggest that GABA transaminase is responsible for the hydrolysis of this compound. The biotransformation would likely require a hydrolase to break the amide linkage.
The general reaction for the proposed biotransformation is depicted below:
Figure 1: Proposed Hydrolysis of this compound
This enzymatic step is crucial for completing the metabolic conversion of putrescine-derived nitrogen into the primary metabolite GABA within this specific plant cell system. nih.gov
Comparative Metabolic Analysis with Related Caffeoyl Conjugates
A direct comparative metabolic study analyzing the biotransformation rates and pathways of this compound against other caffeoyl conjugates, such as caffeoylquinic acids or caffeoylputrescine, is not available in the current body of scientific research. However, existing studies on tobacco plants provide a basis for a limited comparative analysis of tissue distribution with its immediate precursor.
The distribution of this compound within the tobacco plant is identical to that of caffeoylputrescine. nih.gov Both compounds are found predominantly in floral tissues and are absent from vegetative parts. nih.gov This parallel distribution suggests that the metabolic flux through this pathway, from caffeoylputrescine to this compound, is tightly regulated and localized within the same cell types.
The table below compares the known characteristics of this compound and its direct precursor in the tobacco plant metabolic pathway.
Table 2: Comparison of this compound and Caffeoylputrescine in Tobacco
| Feature | This compound | Caffeoylputrescine |
|---|---|---|
| Metabolic Role | Intermediate, precursor to GABA nih.gov | Intermediate, precursor to this compound nih.gov |
| Compound Class | Caffeoyl Amide | Caffeoyl Amide (Amine Conjugate) |
| Tissue Distribution | Concentrated in floral tissues (buds, flowers) nih.gov | Concentrated in floral tissues (buds, flowers) nih.gov |
| Presence in Vegetative Tissue | Absent nih.gov | Absent nih.gov |
This comparison is based on their roles within a specific metabolic pathway identified in Nicotiana tabacum.
Other caffeoyl conjugates, like the widely studied caffeoylquinic acids (e.g., chlorogenic acid), are esters rather than amides. They are known to be distributed in various plant tissues, including leaves and beans, where they are involved in defense mechanisms and may serve as intermediates in lignin (B12514952) biosynthesis. nih.gov The metabolic pathways for these ester conjugates involve different enzymatic activities for their synthesis and degradation compared to the amide-based structure of this compound.
Future Directions and Research Perspectives for N Caffeoyl 4 Aminobutyric Acid
Elucidation of Novel Biological Activities and Intricate Mechanisms of Action
The current understanding of N-Caffeoyl-4-aminobutyric acid is largely confined to its metabolic role in certain plant species. nih.gov A significant future direction is the systematic exploration of its potential pharmacological activities in mammalian systems. Given its hybrid structure, research can be guided by the known properties of its constituent parts.
Neuropharmacological Potential: As a derivative of GABA, a primary research focus will be its interaction with the GABAergic system. drugbank.com Future studies should investigate its ability to cross the blood-brain barrier and modulate GABA receptors, potentially exerting anxiolytic, sedative, or anticonvulsant effects. nih.gov Research into its influence on cognitive functions is also a plausible avenue. europa.eu
Anti-inflammatory and Antioxidant Effects: Caffeic acid is recognized for its potent antioxidant and anti-inflammatory properties. nih.gov It is crucial to determine if this compound retains or enhances these activities. Investigations could focus on its ability to scavenge free radicals, inhibit pro-inflammatory enzymes like cyclooxygenases and lipoxygenases, and modulate inflammatory signaling pathways such as NF-κB.
Metabolic Disorders: The role of GABA in plant stress resistance and metabolism is an active area of research. mdpi.comnih.gov Translating this to human health, future studies could explore the compound's effects on metabolic parameters, including glucose homeostasis and lipid metabolism, which are areas where other polyphenols have shown promise. nih.gov
Uncovering the intricate mechanisms of action is paramount. This will involve molecular-level studies, including receptor binding assays, enzyme inhibition kinetics, and analysis of downstream signaling cascades, to pinpoint its specific cellular targets and pathways.
Exploration of Synthetic Biology and Biosynthetic Engineering for Enhanced Production and Functional Diversity
Natural extraction from tobacco flowers is not a viable method for large-scale production of this compound. nih.gov Synthetic biology and biosynthetic engineering offer a promising alternative for sustainable and scalable production. The focus is on engineering microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, to function as cellular factories.
The biosynthetic strategy would involve assembling a pathway that combines the production of both precursors: caffeic acid and GABA.
Caffeic Acid Pathway: This can be engineered starting from a common metabolite like tyrosine. It involves introducing heterologous enzymes such as tyrosine ammonia-lyase (TAL) and 4-coumarate 3-hydroxylase (C3H). researchgate.net
GABA Pathway: GABA is typically produced from glutamate (B1630785) via the enzyme glutamate decarboxylase (GAD). nih.gov Engineering efforts would focus on overexpressing a highly active GAD and ensuring a sufficient intracellular supply of glutamate. nih.gov
Final Condensation Step: A crucial step is the identification and implementation of an enzyme, such as an acyltransferase, that can efficiently catalyze the amide bond formation between caffeic acid (or its activated CoA-thioester) and GABA. researchgate.net
Metabolic engineering techniques can be employed to optimize precursor availability and redirect metabolic flux towards the final product, leading to higher yields. nih.gov Furthermore, this engineered platform allows for the creation of functional diversity. By feeding the microbial culture with analogues of caffeic acid or by engineering pathways for their synthesis, a library of novel N-acyl-GABA derivatives can be produced for screening. nih.gov
Table 1: Potential Strategies for Biosynthetic Engineering of this compound
| Engineering Target | Approach | Desired Outcome |
| Precursor Supply (Caffeic Acid) | Overexpress key pathway enzymes like Tyrosine Ammonia-Lyase (TAL) and 4-Coumarate 3-Hydroxylase (C3H) in a microbial host. | Increased intracellular pool of caffeic acid available for condensation. |
| Precursor Supply (GABA) | Overexpress Glutamate Decarboxylase (GAD) and optimize the glutamate biosynthesis pathway. | Enhanced production of GABA from glutamate. |
| Final Product Synthesis | Identify and express a suitable acyltransferase or ligase to join caffeic acid and GABA. | Efficient conversion of precursors to this compound. |
| Pathway Optimization | Utilize CRISPR-Cas9 or other gene editing tools to downregulate competing metabolic pathways. | Redirecting metabolic flux to maximize product yield. |
| Functional Diversity | Introduce enzymes capable of modifying the caffeoyl backbone or use precursor analogues in the fermentation media. | Production of novel analogues with potentially different biological activities. |
Development of Advanced Analogues with Improved Efficacy and Selectivity
Structure-activity relationship (SAR) studies are a cornerstone of modern drug development. For this compound, this involves the rational design and chemical synthesis of a series of structural analogues to improve its therapeutic potential. The goal is to enhance its desired biological activity (efficacy) while minimizing off-target effects (selectivity).
Research in this area can draw inspiration from the extensive work on other GABA derivatives, where modifications have led to potent inhibitors of specific enzymes or receptor modulators. mdpi.comnih.gov Key modification sites on the this compound scaffold include:
The Caffeoyl Moiety: The two hydroxyl groups on the aromatic ring could be methylated, halogenated, or repositioned to alter binding affinity and metabolic stability. The double bond in the propenoic acid linker could be saturated or modified.
The GABA Backbone: The length of the carbon chain could be extended or shortened, and stereochemistry could be introduced to create chiral analogues, which may exhibit differential activity at specific biological targets.
The Amide Linker: The stability and electronic properties of the amide bond could be fine-tuned.
Each new analogue would be synthesized and then screened through a battery of in vitro assays to evaluate its potency, selectivity, and basic physicochemical properties. Promising candidates would then advance to more complex cell-based and preclinical models. nih.gov
Integration of Omics Technologies for Comprehensive Understanding of Biological Systems
To fully understand the biological impact of this compound, a holistic approach is necessary. Omics technologies provide a powerful, unbiased way to capture the global changes occurring within a biological system in response to the compound. frontiersin.orgnih.gov Integrating multiple omics platforms can reveal novel mechanisms of action and identify potential biomarkers of its effect. nih.govmdpi.com
Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze the entire set of RNA transcripts in a cell or tissue. This reveals which genes are up- or down-regulated following treatment with the compound, providing insights into the affected cellular pathways. nih.gov
Proteomics: This involves the large-scale study of proteins. Mass spectrometry-based proteomics can identify changes in protein expression levels and post-translational modifications, offering a direct look at the functional machinery of the cell.
Metabolomics: By analyzing the complete set of small-molecule metabolites, this technology provides a functional readout of the cellular phenotype. It can reveal alterations in metabolic pathways and identify the downstream biochemical effects of the compound. frontiersin.org
By combining these datasets, a multi-omics approach can build a comprehensive picture of the compound's mode of action, moving beyond a single target to a systems-level understanding. nih.gov This is particularly valuable for identifying unexpected biological activities and understanding the complex interplay between different cellular processes.
Establishment of Robust Preclinical Models for Specific Disease Research
Before any potential therapeutic application can be considered, the efficacy of this compound and its advanced analogues must be rigorously tested in relevant preclinical models. nih.gov The choice of model is critical and depends on the specific biological activity being investigated.
Based on the compound's structure, relevant disease areas for which models could be developed include:
Neurological and Psychiatric Disorders: Given the GABA component, mouse models of anxiety, depression, epilepsy, or cognitive impairment would be appropriate. nih.gov Behavioral tests, such as the elevated plus-maze or forced swim test, combined with neurochemical analysis, would be used to assess efficacy. nih.gov
Inflammatory Diseases: To test its anti-inflammatory potential, animal models of diseases like arthritis, inflammatory bowel disease, or neuroinflammation could be employed. Key outcome measures would include quantification of inflammatory markers, histological analysis of tissues, and clinical scoring of disease severity.
Metabolic Diseases: Models of diet-induced obesity and type 2 diabetes in rodents could be used to investigate the compound's effects on glucose tolerance, insulin (B600854) sensitivity, and body weight.
These preclinical studies are essential for establishing proof-of-concept and for understanding how the compound behaves in a complex, whole-organism system. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing N-Caffeoyl-4-aminobutyric acid in synthetic or natural samples?
- Methodology : High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for purity assessment and structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed insights into molecular structure, including stereochemistry and substituent positions. For quantification, UV-Vis spectroscopy can be applied if the compound exhibits distinct absorption maxima, such as those linked to caffeoyl groups (e.g., ~280–320 nm) .
- Validation : Cross-validate results using orthogonal techniques (e.g., IR spectroscopy for functional groups) to minimize artifacts, especially in complex matrices like plant extracts .
Q. How should researchers address solubility challenges during in vitro bioactivity assays for this compound?
- Approach : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in aqueous buffers (e.g., phosphate-buffered saline). Ensure final DMSO concentrations ≤0.1% to avoid cytotoxicity. Sonication or mild heating (≤40°C) may enhance dissolution without degrading the compound .
- Quality Control : Confirm solubility via dynamic light scattering (DLS) to detect aggregates that might skew assay results .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound across studies?
- Root Cause Analysis : Evaluate experimental variables such as:
- Purity : Batch-to-batch variability in synthesis (e.g., by-products from incomplete caffeoylation) .
- Assay Conditions : Differences in cell lines, incubation times, or endpoint measurements (e.g., CC₅₀ vs. IC₅₀) .
Q. How can molecular docking studies be optimized to predict the interaction of this compound with biological targets?
- Workflow :
Target Selection : Prioritize receptors with known affinity for caffeoyl derivatives (e.g., AMPA glutamate receptors) .
Ligand Preparation : Optimize the compound’s 3D conformation using density functional theory (DFT) to account for intramolecular hydrogen bonding .
Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible side-chain sampling to model induced-fit binding .
- Validation : Compare docking scores with experimental binding assays (e.g., surface plasmon resonance) to refine force field parameters .
Methodological Design Questions
Q. What in vivo experimental designs are suitable for evaluating the neuroprotective effects of this compound?
- Model Systems : Use rodent models of oxidative stress (e.g., MPTP-induced Parkinsonism) or ischemia-reperfusion injury. Include sham and positive control groups (e.g., edaravone) .
- Endpoint Metrics : Measure biomarkers like glutathione levels, malondialdehyde (MDA), and caspase-3 activity in brain homogenates. Combine with behavioral tests (e.g., Morris water maze) for functional correlation .
Q. How can isotopic labeling improve the traceability of this compound in metabolic studies?
- Labeling Strategy : Synthesize deuterated or ¹³C-labeled analogs at the aminobutyric acid moiety to track metabolic fate via LC-MS/MS. Use stable isotope-resolved NMR to identify downstream metabolites .
- Application : Apply in ex vivo organ models (e.g., liver microsomes) to map phase I/II metabolism pathways and identify potential drug-drug interactions .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?
- Analysis : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Report EC₅₀/IC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc correction (e.g., Tukey’s test) for multi-group comparisons .
- Reproducibility : Adhere to FAIR data principles—ensure datasets are Findable, Accessible, Interoperable, and Reusable via public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
